7-Bromo-1-methylene-1,2,3,4-tetrahydronaphthalene 7-Bromo-1-methylene-1,2,3,4-tetrahydronaphthalene
Brand Name: Vulcanchem
CAS No.:
VCID: VC15962240
InChI: InChI=1S/C11H11Br/c1-8-3-2-4-9-5-6-10(12)7-11(8)9/h5-7H,1-4H2
SMILES:
Molecular Formula: C11H11Br
Molecular Weight: 223.11 g/mol

7-Bromo-1-methylene-1,2,3,4-tetrahydronaphthalene

CAS No.:

Cat. No.: VC15962240

Molecular Formula: C11H11Br

Molecular Weight: 223.11 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-1-methylene-1,2,3,4-tetrahydronaphthalene -

Specification

Molecular Formula C11H11Br
Molecular Weight 223.11 g/mol
IUPAC Name 6-bromo-4-methylidene-2,3-dihydro-1H-naphthalene
Standard InChI InChI=1S/C11H11Br/c1-8-3-2-4-9-5-6-10(12)7-11(8)9/h5-7H,1-4H2
Standard InChI Key IQYKXBSFMXMAOH-UHFFFAOYSA-N
Canonical SMILES C=C1CCCC2=C1C=C(C=C2)Br

Introduction

7-Bromo-1-methylene-1,2,3,4-tetrahydronaphthalene is a complex organic compound with a molecular structure that includes a bromine atom attached to a tetrahydronaphthalene ring system. This compound is of interest in organic chemistry due to its unique structural features and potential applications in synthesis and pharmaceutical research.

Spectroscopic Analysis

Spectroscopic analysis of 7-Bromo-1-methylene-1,2,3,4-tetrahydronaphthalene provides detailed information about its molecular structure and chemical environment. Key spectroscopic data include:

  • 1H NMR (CDCl3, 600 MHz): δ 7.75 (s, 1H), 7.26 (d, J = 8.4 Hz, 1H), 6.96 (d, J = 7.2 Hz, 1H), 5.45 (s, 1H), 4.99 (s, 1H), 2.77 (t, J = 6.2 Hz, 2H), 2.54–2.50 (m, 2H), 1.88–1.83 (m, 2H) .

  • 13C NMR (CDCl3, 151 MHz): δ 142.2, 136.8, 136.1, 130.8, 130.3, 127.1, 119.6, 109.2, 32.7, 29.9, 23.4 .

  • IR (ATR): Peaks at 3086, 2936, 2863, 2835, 1626, 1588, 1556, 1474, 1454, 1433, 1407, 1345, 1290, 1276, 1263, 1239, 1180, 1135, 1085, 968, 884, 867 cm−1 .

  • HRMS (APCI): Calculated for C11H11Br [M]+: 222.0044, found: 222.0044 .

Synthesis and Applications

The synthesis of 7-Bromo-1-methylene-1,2,3,4-tetrahydronaphthalene typically involves complex organic reactions, often starting from simpler naphthalene derivatives. This compound can serve as a versatile scaffold for further chemical modifications, such as nucleophilic substitution reactions to replace the bromine atom with other functional groups.

While specific applications of this compound are not extensively documented, its structural features suggest potential use in pharmaceutical research or as an intermediate in the synthesis of more complex molecules.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator